4-(Pyrrolidin-3-yl)pyridine dihydrochloride
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Overview
Description
4-(Pyrrolidin-3-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C9H12N2·2HCl. It is a white solid that is commonly used in various scientific research applications. The compound consists of a pyrrolidinyl group attached to the 4-position of a pyridine ring, and it is often used as a reagent in organic synthesis and as a building block in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to exhibit bioactive properties with target selectivity .
Mode of Action
It is known that the compound is more basic than dimethylaminopyridine, making it a popular base catalyst . This suggests that it may interact with its targets by donating a pair of electrons, thereby initiating a reaction.
Result of Action
It is known that the compound is a popular base catalyst , suggesting that it may facilitate various chemical reactions at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-3-yl)pyridine dihydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method involves the nucleophilic substitution of a halogenated pyridine derivative with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-3-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
4-(Pyrrolidin-3-yl)pyridine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a tool for probing enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-Pyrrolidinylpyridine: Similar in structure but lacks the dihydrochloride component.
Pyrrolidine: A simpler compound with a pyrrolidine ring but without the pyridine moiety.
Pyridine: The parent compound with a pyridine ring but without the pyrrolidinyl group.
Uniqueness
4-(Pyrrolidin-3-yl)pyridine dihydrochloride is unique due to the presence of both the pyrrolidinyl and pyridine groups, which confer specific chemical and biological properties. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
4-pyrrolidin-3-ylpyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;;/h1-2,4-5,9,11H,3,6-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMARGJHHEMQRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195901-61-1 |
Source
|
Record name | 4-(pyrrolidin-3-yl)pyridine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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